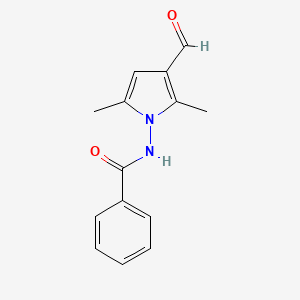![molecular formula C20H20N2O2 B5749078 2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
2-{[4-(diethylamino)phenyl]amino}naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(diethylamino)phenyl]amino}naphthoquinone, commonly known as Vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory therapy, and prevention of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of Vitamin K3 is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of reactive oxygen species, as well as the induction of apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
Vitamin K3 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of oxidative stress. It has also been shown to have anti-inflammatory effects and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Vitamin K3 in lab experiments is its low cost and availability. It is also relatively easy to synthesize, although care must be taken when handling the hazardous chemicals involved. One limitation is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are a number of potential future directions for research on Vitamin K3. These include further studies on its mechanism of action, identification of specific targets for its therapeutic effects, and development of more targeted and less toxic derivatives. Additionally, Vitamin K3 may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which could be explored in future research.
Méthodes De Synthèse
Vitamin K3 can be synthesized through a number of different methods, including the reaction of 2-methyl-1,4-naphthoquinone with diethylamine, or the reaction of 2-hydroxy-1,4-naphthoquinone with diethylamine and zinc dust. Both of these methods involve the use of hazardous chemicals and require careful handling.
Applications De Recherche Scientifique
Vitamin K3 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and increase the sensitivity of cancer cells to chemotherapy drugs. Additionally, it has been shown to have anti-inflammatory effects, reduce oxidative stress, and protect against neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-(diethylamino)anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-13-19(23)16-7-5-6-8-17(16)20(18)24/h5-13,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAAZNXMIWMVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)

![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)

![2-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5749048.png)



![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)